![molecular formula C22H20O4 B1603806 Benzyl 4-(benzyloxy)-3-methoxybenzoate CAS No. 91203-74-6](/img/structure/B1603806.png)
Benzyl 4-(benzyloxy)-3-methoxybenzoate
Overview
Description
Benzyl 4-(benzyloxy)-3-methoxybenzoate is an organic compound with a complex aromatic structure It is characterized by the presence of benzyl, benzyloxy, and methoxy functional groups attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(benzyloxy)-3-methoxybenzoate typically involves the esterification of 4-(benzyloxy)-3-methoxybenzoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in packed bed reactors can also be employed to streamline the esterification process, reducing the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(benzyloxy)-3-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The benzylic positions can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The ester group can be reduced to yield the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 4-(Benzyloxy)-3-methoxybenzoic acid.
Reduction: Benzyl 4-(benzyloxy)-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Synthetic Routes
Step | Reaction Type | Conditions | Yield |
---|---|---|---|
1 | Esterification | Reflux in toluene with sulfuric acid | High |
2 | Continuous flow processes | Solid acid catalysts in packed bed reactors | Enhanced yield |
Scientific Research Applications
Benzyl 4-(benzyloxy)-3-methoxybenzoate has several notable applications:
1. Chemistry
- Intermediate Synthesis : It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of novel compounds with tailored properties .
- Reactivity Studies : The compound can undergo various chemical reactions, including oxidation, reduction, and electrophilic substitution, making it valuable for studying reaction mechanisms.
2. Biology
- Biological Activity : Investigated for its potential biological activities including antimicrobial and anti-inflammatory effects. In vitro studies have shown significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8–32 μM .
- Mechanism of Action : The compound interacts with specific molecular targets such as enzymes and receptors, influencing binding affinity through hydrogen bonding and hydrophobic interactions.
3. Medicine
- Therapeutic Properties : Explored for potential therapeutic applications, including anti-inflammatory and antimicrobial properties. Studies indicate its efficacy in reducing inflammation in cellular models, suggesting applications in treating inflammatory diseases .
- Antiviral and Anticancer Potential : Recent research has identified benzyl derivatives as active pharmaceutical ingredients with potential antiviral and anticancer properties, contributing to ongoing drug development efforts .
Case Study 1: Antimicrobial Activity
A study assessed the antimicrobial efficacy of this compound against several bacterial strains. Results indicated that the compound exhibited significant antibacterial activity with MIC values demonstrating its potential as a therapeutic agent.
Case Study 2: Anti-inflammatory Effects
In vitro experiments evaluated the compound's ability to modulate inflammatory responses in human cell lines. The findings suggested that this compound could effectively reduce pro-inflammatory cytokine production, highlighting its therapeutic potential for inflammatory conditions.
Mechanism of Action
The mechanism of action of Benzyl 4-(benzyloxy)-3-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)benzyl chloride: Similar structure but with a chloride substituent instead of the ester group.
4-Benzyloxy-3-methoxybenzyl alcohol: Similar structure but with an alcohol group instead of the ester group.
4-(Benzyloxy)-3-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of the ester group.
Uniqueness
Benzyl 4-(benzyloxy)-3-methoxybenzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both benzyloxy and methoxy groups on the aromatic ring can influence its electronic properties and interactions with other molecules, making it a valuable compound for various applications.
Biological Activity
Benzyl 4-(benzyloxy)-3-methoxybenzoate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is attributed to its interactions with specific molecular targets, such as enzymes and receptors. The presence of the benzyloxy and methoxy groups allows for hydrogen bonding and hydrophobic interactions, which influence the compound's binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative that may further interact with biological targets.
1. Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. In vitro studies have shown that it exhibits significant antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have demonstrated minimum inhibitory concentrations (MIC) in the range of 8–32 μM against strains such as Staphylococcus aureus and Escherichia coli .
2. Anti-inflammatory Properties
Research indicates that this compound may possess anti-inflammatory effects. It has been explored in the context of reducing inflammation in cellular models, suggesting potential therapeutic applications in inflammatory diseases .
3. Antioxidant Activity
The compound has shown promising antioxidant activity, which is crucial for combating oxidative stress-related diseases. Studies have reported that derivatives of benzyl esters exhibit significant antioxidative properties, enhancing their potential as therapeutic agents .
Research Findings
A variety of studies have contributed to understanding the biological activity of this compound:
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial effects of this compound against E. coli and S. aureus. The results indicated an MIC of approximately 8 μM for E. coli, highlighting its potential use in treating bacterial infections .
- Anti-inflammatory Mechanisms : In cellular assays, the compound was shown to inhibit pro-inflammatory cytokines, suggesting a mechanism through which it could alleviate symptoms of inflammatory conditions .
Properties
IUPAC Name |
benzyl 3-methoxy-4-phenylmethoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O4/c1-24-21-14-19(22(23)26-16-18-10-6-3-7-11-18)12-13-20(21)25-15-17-8-4-2-5-9-17/h2-14H,15-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQOQZKAFPIVHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622277 | |
Record name | Benzyl 4-(benzyloxy)-3-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10622277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91203-74-6 | |
Record name | Phenylmethyl 3-methoxy-4-(phenylmethoxy)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91203-74-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl 4-(benzyloxy)-3-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10622277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 3-methoxy-4-(phenylmethoxy)-, phenylmethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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